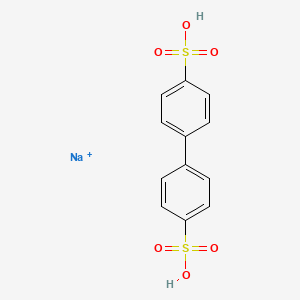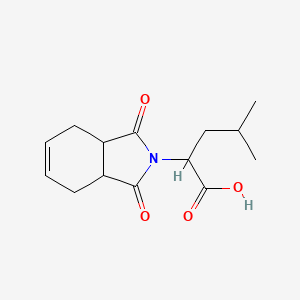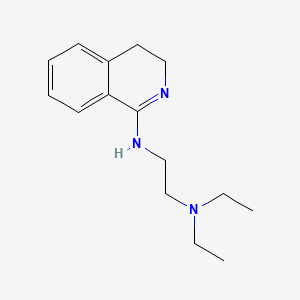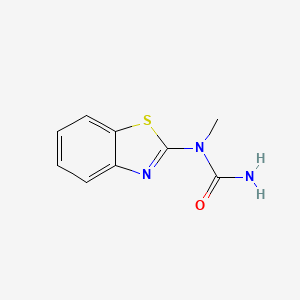
(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two sulfonic acid groups attached to the biphenyl structure, which are neutralized by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound may involve continuous sulfonation processes where biphenyl is reacted with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. This method allows for large-scale production with high efficiency.
Chemical Reactions Analysis
Types of Reactions: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of sulfonic acid groups, the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, although the sulfonic acid groups generally remain unaffected.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nitration: Produces nitro-substituted biphenyl derivatives.
Halogenation: Produces halogenated biphenyl derivatives.
Coupling Reactions: Produces extended biphenyl structures with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Staining: Utilized in histological staining techniques due to its ability to bind to specific biological structures.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Polymers: Incorporated into polymer matrices to enhance properties like thermal stability and conductivity.
Mechanism of Action
The mechanism by which (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The sulfonic acid groups enhance its solubility and reactivity, making it a versatile compound in various applications.
Comparison with Similar Compounds
Congo Red: Another biphenyl derivative with sulfonic acid groups, used primarily as a dye.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in similar applications but differs in its amino functional groups.
Uniqueness: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
31139-42-1 |
|---|---|
Molecular Formula |
C12H8Na2O6S2 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
disodium;4-(4-sulfonatophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
MGMVOXYEEIGQEG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
31139-42-1 |
Related CAS |
5314-37-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1622007.png)

![[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1622011.png)






![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)



